3-(3-Bromophenyl)propanenitrile

説明

Overview of the Compound

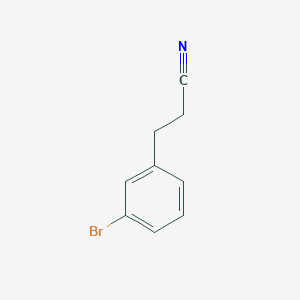

3-(3-Bromophenyl)propanenitrile is an organic compound that is solid at room temperature. sigmaaldrich.com Its structure features a propanenitrile group attached to a phenyl ring substituted with a bromine atom at the meta-position. cymitquimica.com This compound belongs to the class of aromatic nitriles. The presence of both the nitrile (C≡N) functional group and a bromo-aromatic system makes it a versatile building block in organic synthesis. cymitquimica.com The bromine atom, in particular, enhances the molecule's reactivity, making it a key intermediate in the creation of more complex chemical structures for pharmaceuticals and agrochemicals. cymitquimica.com

Chemical Identity

The identity of this compound is defined by several key identifiers. These are crucial for the unambiguous recognition of the compound in chemical databases and scientific literature.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 376646-63-8 cymitquimica.comcookechem.com |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₈BrN sigmaaldrich.comcookechem.com |

| Molecular Weight | 210.07 g/mol sigmaaldrich.comcookechem.com |

| InChI | 1S/C9H8BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 sigmaaldrich.com |

| InChIKey | DCQWMXLVAOMQAN-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | C1=CC(=CC(=C1)Br)CCC#N uni.lu |

| MDL Number | MFCD01310794 sigmaaldrich.comcookechem.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(3-bromophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQWMXLVAOMQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370831 | |

| Record name | 3-(3-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376646-63-8 | |

| Record name | 3-(3-bromophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Bromophenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

特性

Physical

3-(3-Bromophenyl)propanenitrile is typically a solid, appearing as a colorless to pale yellow substance depending on its purity. cymitquimica.com The specific physical properties, such as melting and boiling points, are influenced by the bromine atom on the phenyl ring. cymitquimica.com

Table 2: Physical and Chemical of this compound

| Property | Value |

|---|---|

| Physical State | Solid sigmaaldrich.comsigmaaldrich.com |

| Density | 1.42 g/cm³ |

| Flash Point | Not applicable sigmaaldrich.com |

| Water Solubility | Information not widely available, but generally low for such compounds. |

Chemical

The chemical behavior of this compound is dictated by its two primary functional groups. The nitrile group is a versatile functional handle that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. cymitquimica.com The bromo-aromatic portion of the molecule is reactive in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Chemical Transformations and Reactivity of 3 3 Bromophenyl Propanenitrile

Role as a Chemical Intermediate

The primary application of 3-(3-Bromophenyl)propanenitrile is as a chemical intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.com The bromine atom can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Simultaneously, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups, making it a linchpin for constructing more complex molecular architectures. beilstein-journals.org For instance, the related compound 3-bromopropionitrile (B1265702) is used as a key reagent in the synthesis of the potent opioid analgesic Remifentanil. google.com

Use in Medicinal Chemistry

In the field of medicinal chemistry, aryl nitrile motifs are present in numerous biologically active molecules and pharmaceuticals. chinesechemsoc.org While specific drugs derived directly from this compound are not prominently documented, its structure makes it an attractive starting point or intermediate for the synthesis of novel therapeutic agents. ontosight.ainih.gov The bromophenyl moiety allows for scaffold diversification, while the propanenitrile tail can be modified to interact with biological targets. The development of kinase inhibitors and other complex heterocyclic systems often utilizes such building blocks. ontosight.ai

Application in Materials Science

The structural features of this compound also suggest potential applications in materials science. Similar to other complex nitrile derivatives, it can serve as a precursor in the synthesis of specialized polymers, dyes, or liquid crystals. ontosight.ai The aromatic core and polar nitrile group can contribute to desirable electronic or optical properties in the final materials. For example, azo dyes, known for their vibrant colors, can be synthesized from precursors containing amino and phenyl groups, functionalities that can be derived from this compound. ontosight.ai

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Role as a Research Chemical

As a research chemical, 3-(3-Bromophenyl)propanenitrile is used in academic and industrial laboratories to explore new synthetic methodologies and to create novel compounds for various screening programs. sigmaaldrich.com Its availability allows researchers to investigate the effects of the bromo- and cyano-substituted phenylpropane scaffold in different molecular contexts.

Intermediate in Organic Synthesis

The true value of this compound lies in its role as a synthetic intermediate. cymitquimica.com The ability to selectively react at either the nitrile or the bromophenyl group provides a powerful tool for constructing complex molecular architectures. For example, the nitrile can be transformed into an amine, which can then be further functionalized, while the bromophenyl group can be used as a handle for introducing various substituents through cross-coupling reactions.

Applications in Medicinal Chemistry

While direct therapeutic applications of this compound are not documented, its derivatives are of interest in drug discovery. The propanenitrile moiety is a feature in some biologically active molecules. ontosight.ai The bromo-substituted phenyl ring is a common feature in many pharmaceutical compounds, often contributing to improved binding affinity or metabolic stability. Therefore, this compound serves as a starting material for the synthesis of potential drug candidates.

Applications in Materials Science

In the field of materials science, organic molecules with specific functional groups are used to create new materials with desired optical or electronic properties. ontosight.ai While specific applications of this compound in materials science are not well-documented, its structure suggests potential use in the synthesis of liquid crystals, polymers, or organic light-emitting diode (OLED) materials, where the combination of a rigid phenyl ring and a polar nitrile group can influence the material's properties.

Computational Chemistry and Theoretical Studies

Use as a building block in organic synthesis

Its structure contains multiple reactive sites—the nitrile group, the bromine atom, and the aromatic ring—which can be selectively functionalized. This allows for the construction of more complex molecular architectures. The nitrile can be converted to amines or carboxylic acids, while the bromine atom allows for the introduction of various substituents via cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings). This makes it a valuable precursor for creating libraries of compounds for screening purposes.

Role in the synthesis of pharmaceutical intermediates

Aromatic nitriles and their derivatives are important intermediates in the pharmaceutical industry. ontosight.ai Compounds with the bromophenyl moiety are of interest in drug discovery. For example, derivatives of bromophenyl compounds have been used in the synthesis of biologically active molecules, including enzyme inhibitors. The structural motifs present in 3-(3-Bromophenyl)propanenitrile are found in various compounds investigated for therapeutic applications.

Other research applications

Beyond pharmaceuticals, this compound and its derivatives may find applications in materials science, for example, in the synthesis of novel dyes or polymers with specific optical or electronic properties. ontosight.ai Its utility in creating diverse chemical structures makes it a subject of interest in various areas of chemical research.

Applications in Medicinal Chemistry and Biological Research

Summary of Key Findings

3-(3-Bromophenyl)propanenitrile is a chemical compound with established basic chemical and physical properties. It is a solid at room temperature with a high boiling point. Its bifunctional nature, containing both a nitrile group and a bromophenyl group, theoretically makes it a versatile intermediate for organic synthesis. The respective functional groups offer pathways to a wide array of derivatives through reactions like hydrolysis, reduction, and various cross-coupling reactions.

Future Research Directions

There is a noticeable lack of detailed research findings for this compound in the scientific literature. Future research could focus on several key areas:

Development of optimized and documented synthetic routes to make the compound more accessible for research.

Exploration of its reactivity , particularly in selective and tandem reactions that take advantage of both functional groups.

Synthesis and evaluation of novel derivatives for potential applications in medicinal chemistry and materials science, to see if its potential as a building block can be realized in the creation of new functional molecules.

Full spectral characterization (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to provide a complete and publicly available dataset for this compound.

Analytical Methods

Chromatographic Techniques

The analysis of 3-(3-Bromophenyl)propanenitrile and its related compounds is typically performed using chromatographic methods. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard techniques for separating and quantifying the compound in various matrices. For related metabolites, such as 3-bromopropionic acid in urine, GC with mass spectrometric detection (GC-MS) is a common analytical approach after derivatization. cdc.gov

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and identification of this compound. Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique (e.g., GC-MS or LC-MS), provides information on the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for determining the precise molecular structure. Infrared (IR) spectroscopy can confirm the presence of key functional groups like the nitrile. nist.govnist.gov

Q & A

Basic: How can synthetic routes for 3-(3-Bromophenyl)propanenitrile be optimized to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on reaction conditions (e.g., solvent polarity, temperature, catalyst selection) and purification techniques. For brominated aryl compounds, Suzuki-Miyaura coupling or nucleophilic substitution reactions are common. Evidence from bromophenylpropane derivatives suggests using inert atmospheres (N₂/Ar) to suppress side reactions and column chromatography with silica gel (hexane/ethyl acetate gradients) for purification . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of brominated precursors (e.g., 3-bromophenylboronic acid) can enhance yields.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- FT-IR : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and bromophenyl (C-Br ~550 cm⁻¹) functional groups .

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm, multiplet splitting) and propane chain protons (δ 2.5–3.5 ppm). ¹³C NMR resolves nitrile (δ ~115 ppm) and quaternary carbons .

- UV-Vis : Analyzes π→π* transitions in the aromatic system (λmax ~260–280 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 210.0 for C₉H₈BrN) .

Basic: How can computational methods (e.g., DFT) predict electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Electrostatic potential (ESP) : Reveals electron-deficient regions near bromine and nitrile groups .

- Frontier Molecular Orbitals (FMOs) : Predicts HOMO-LUMO gaps (~4.5–5.0 eV) to assess chemical reactivity .

- Natural Bond Orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* in C-Br bonds) . Software like Gaussian 16 or ORCA is recommended for reproducibility.

Advanced: How to resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, conformational flexibility, or basis set limitations. For example, DFT may underestimate coupling constants (J values) for aromatic protons. Validate computational models by:

- Including solvent corrections (PCM model for acetonitrile or DMSO) .

- Comparing experimental 2D NMR (COSY, HSQC) with simulated spectra .

- Recalculating with higher basis sets (e.g., def2-TZVP) or post-Hartree-Fock methods (MP2) .

Advanced: What strategies enhance the nonlinear optical (NLO) response of this compound?

Methodological Answer:

The bromine atom and nitrile group create charge-transfer asymmetry, critical for NLO properties. Optimize via:

- Substituent tuning : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increase polarizability .

- Hyper-Rayleigh scattering (HRS) : Measure first hyperpolarizability (β) experimentally. DFT-calculated β values should correlate with HRS data .

- Crystal engineering : Polar crystal packing (e.g., P2₁ space group) enhances bulk NLO activity .

Advanced: How to design molecular docking studies to evaluate this compound’s potential as a kinase inhibitor?

Methodological Answer:

- Target selection : Prioritize kinases with hydrophobic active sites (e.g., EGFR, VEGFR) due to bromophenyl’s lipophilicity .

- Docking software : Use AutoDock Vina or Glide with flexible ligand settings. Include water molecules in the binding pocket .

- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., erlotinib). MD simulations (100 ns) assess binding stability .

Advanced: What experimental controls are critical when testing cytotoxicity of this compound derivatives?

Methodological Answer:

- Positive controls : Use cisplatin or doxorubicin to benchmark IC₅₀ values .

- Solvent controls : DMSO concentrations must be ≤0.1% to avoid false positives .

- Cell line validation : Test on both cancerous (e.g., MCF-7) and non-cancerous (e.g., HEK-293) lines to assess selectivity .

- Apoptosis assays : Confirm mechanism via Annexin V/PI staining and caspase-3 activation .

Advanced: How to investigate the role of bromine in reaction mechanisms involving this compound?

Methodological Answer:

- Isotopic labeling : Synthesize ⁸¹Br-substituted analogs to track regioselectivity in cross-coupling reactions .

- Kinetic isotope effects (KIE) : Compare reaction rates of C-Br vs. C-Cl derivatives in SNAr reactions .

- In situ IR spectroscopy : Monitor C-Br bond cleavage during catalytic cycles (e.g., Pd-catalyzed couplings) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。